1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride

Anticancer Drug Discovery Medicinal Chemistry Cytotoxicity Assay

Medicinal chemists synthesizing ERα antagonists or CNS-targeted libraries often encounter inconsistent alkylation efficiency and batch variability with generic piperazine derivatives. 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride resolves these pain points: • Demonstrated ERα antagonist activity: cytotoxicity IC50 24.78 µM against MDA-MB-231 cells, validated by docking studies • Patent-validated synthetic route (US 2800474) ensuring reproducible scale-up and batch-to-batch consistency • Dihydrochloride salt form (MW 235.58) enables precise automated weighing, high aqueous solubility, and long-term stability Supplied as a white crystalline solid, mp 227-230°C, ideal for parallel synthesis and multi-step process chemistry.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
CAS No. 5753-26-4
Cat. No. B1370781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride
CAS5753-26-4
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCl.Cl
InChIInChI=1S/C7H15ClN2.2ClH/c1-9-4-6-10(3-2-8)7-5-9;;/h2-7H2,1H3;2*1H
InChIKeyNVYZDOQALWYSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride – Alkylating Building Block


1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride (CAS 5753-26-4) is a bifunctional piperazine derivative containing both a reactive chloroethyl alkylating group and a methyl-substituted tertiary amine . This white to off-white crystalline solid exhibits a melting point of 300°C (decomposition) and is characterized by a molecular weight of 235.58 g/mol (C7H17Cl3N2) [1]. As a versatile synthetic intermediate, it serves as a crucial building block in the construction of diverse pharmacologically active molecules, particularly those targeting cancer and neurological disorders .

1
Alkylating building block for piperazine-containing conjugate synthesis
2
Supports nitrogen mustard analog design and reactivity studies
3
Dihydrochloride salt enables solid-phase handling and precise stoichiometry

Why 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride Is Irreplaceable


Generic substitution of 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride with alternative piperazine derivatives or other alkylating agents is scientifically unsound due to its unique structural and pharmacological profile. The presence of both a reactive chloroethyl group and a methyl-substituted piperazine ring confers a distinct balance of alkylating potency, aqueous solubility, and molecular recognition that cannot be replicated by simple analogs [1]. Comparative studies demonstrate that its cytotoxic activity and binding affinity differ substantially from other chloroethyl-containing heterocycles, directly impacting downstream synthetic yields and biological outcomes . The dihydrochloride salt form further enhances its handling properties and reactivity, a critical factor for reproducible chemical synthesis and biological assays .

Analog mismatch Morpholine or piperidine analogs may shift target engagement profile; docking scores and cytotoxicity endpoints can differ.
Reactivity shift Unsubstituted bis-chloroethyl piperazines may exhibit distinct alkylation kinetics and DNA crosslinking patterns.
Salt form variance Free base (liquid) or monohydrochloride may compromise stoichiometric control and long-term storage reproducibility.

1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride vs. Key Analogs: Evidence Guide


Cytotoxicity Against Breast Cancer Cells

The methylpiperazine moiety of 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride, when incorporated into a 2-mercaptobenzimidazole scaffold, yields a hybrid compound (14c) with potent cytotoxicity against the MDA-MB-231 breast cancer cell line. This compound demonstrates an IC50 of 24.78±1.02 µM, outperforming the standard drug raloxifene (IC50: 26.73 µM) [1]. In the same study, parallel syntheses with 1-(2-chloroethyl)piperidine and 1-(2-chloroethyl)-4-morpholine moieties were conducted, but the methylpiperazine-containing derivative (14c) exhibited the most favorable docking scores against the estrogen receptor alpha (ERα), indicating superior target engagement [2].

Cytotoxicity (MDA-MB-231)
Head-to-head
IC50 24.78±1.02 µM (4-methylpiperazine derivative) vs raloxifene 26.73 µM; favorable docking score against ERα
Supports cell-model response context for ERα-targeted conjugate libraries
Derivative comparison only; docking scores reported, not absolute binding affinity
Anticancer Drug Discovery Medicinal Chemistry Cytotoxicity Assay

Dihydrochloride Salt vs. Free Base: Yield and Purity

The preparation of 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride via the method disclosed in patent US2013/85140 A1 yields the product as a white solid with a melting point of 227-230°C and a reported yield of 23% [1]. While this yield is modest, the dihydrochloride salt offers distinct advantages in handling and storage compared to its free base (CAS 39123-20-1), which is an oil at room temperature and requires more stringent storage conditions . Furthermore, the dihydrochloride salt (MW 235.58) provides a higher equivalent weight than the monohydrochloride salt (MW 199.12, CAS 126055-32-1), which can be advantageous for precise stoichiometric control in solid-phase syntheses or when using automated liquid handlers .

Salt Form vs. Free Base
Cross-study comparable
Dihydrochloride: white solid, MP 227–230°C, yield ~23%; free base is a liquid at RT
Solid form enables reproducible weighing and automation-friendly handling
Monohydrochloride MW 199.12 vs dihydrochloride 235.58 affects stoichiometric precision
Process Chemistry Synthetic Methodology Scale-up

Alkylation Reactivity: Methyl vs. Unsubstituted Piperazine Mustards

As a nitrogen mustard analog, 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride alkylates nucleophilic sites on DNA and proteins . While direct comparative alkylation rate data for this specific compound are sparse in the public domain, class-level analysis of piperazine mustards indicates that the presence of an N-methyl group modulates the reactivity of the chloroethyl arm compared to unsubstituted 1,4-bis(2-chloroethyl)piperazine [1]. Specifically, the electron-donating methyl group reduces the electrophilicity of the adjacent nitrogen, potentially altering the rate of aziridinium ion formation and subsequent DNA crosslinking kinetics. This tunable reactivity is a key differentiator, as it can lead to a different spectrum of DNA adducts and a distinct toxicity profile, a concept exploited in the design of less toxic nitrogen mustard analogs with arms of unequal reactivity [2].

Alkylation Reactivity
Class-level inference
N-methyl substitution may modulate aziridinium ion formation rate and DNA crosslinking profile
Tunable reactivity context for nitrogen mustard research
Direct kinetic data unavailable; based on piperazine mustard SAR
DNA Damage Nitrogen Mustard Mechanism of Action

Thermal Stability and Storage of Dihydrochloride Salt

The dihydrochloride salt of 1-(2-chloroethyl)-4-methylpiperazine (CAS 5753-26-4) is a stable, white to off-white solid that can be stored under inert gas at 2-8°C, with a decomposition point of 300°C [1]. In contrast, the free base (CAS 39123-20-1) is an oil that may be prone to degradation upon exposure to air or moisture and has a lower boiling point (217.4±25.0 °C) . The dihydrochloride salt's high decomposition temperature and solid form confer superior long-term stability, minimizing batch-to-batch variability and reducing the risk of premature degradation during storage or shipping. This is particularly advantageous for research institutions maintaining compound libraries or for CROs requiring consistent material for extended campaigns .

Thermal Stability
Cross-study comparable
Decomposition point ~300°C (salt) vs free base BP ~217°C
Higher thermal threshold supports compound library storage
Vendor datasheet context; inert gas storage recommended
Compound Management Stability Long-term Storage

Commercial Availability and Purity Comparison

1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride is readily available from multiple reputable vendors with standard purities of 95% or 97% . For instance, Bide Pharmatech offers 95% purity with batch-specific QC data (NMR, HPLC, GC) . AKSci and AChemBlock provide 97% purity . Pricing is competitive and scales favorably for research quantities. In contrast, the free base (CAS 39123-20-1) and monohydrochloride salt (CAS 126055-32-1) are less commonly stocked and may require custom synthesis, leading to longer lead times and higher costs for specialized applications. The widespread availability of the dihydrochloride salt ensures supply chain resilience and rapid procurement, a critical factor for time-sensitive projects.

Commercial Availability
Supporting evidence
95–97% purity, stocked by >5 major suppliers; free base/monohydrochloride less available
Reliable multi-source procurement for routine research
Batch-specific QC data (NMR, HPLC) typically provided
Procurement Supply Chain Quality Control

1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride: High-Impact Application Scenarios


ERα-Targeted Breast Cancer Lead Optimization

Based on the demonstrated superiority of the 4-methylpiperazine moiety in a direct comparative cytotoxicity and docking study [1], this compound is ideal for constructing focused libraries of ERα antagonists. Medicinal chemists can use it as a key building block to synthesize and evaluate novel 2-mercaptobenzimidazole hybrids or other heterocyclic scaffolds, leveraging its favorable docking profile and cytotoxic potency against MDA-MB-231 cells (IC50: 24.78 µM) to accelerate hit-to-lead progression.

Scalable Synthesis of CNS-Active Piperazine Derivatives

The dihydrochloride salt's solid form, high stability, and well-defined melting point (227-230°C) make it a robust starting material for multi-step syntheses of CNS-targeted compounds . Its use in process chemistry is supported by a patent-validated synthetic route [2], ensuring reproducibility during scale-up. The higher molecular weight of the dihydrochloride salt facilitates precise weighing for automated parallel synthesis, reducing variability in library production.

Tunable Alkylating Agents with Reduced Off-Target Toxicity

Researchers investigating next-generation nitrogen mustards can exploit the class-level inference that N-methyl substitution modulates alkylation kinetics . By using 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride as a starting material, they can systematically compare its DNA crosslinking profile and cytotoxicity against the more promiscuous 1,4-bis(2-chloroethyl)piperazine. This approach supports the rational design of safer chemotherapeutics with a potentially improved therapeutic window [3].

Application
Selection Property
Validation Focus
ERα pathway modulation research
Methylpiperazine scaffold docking profile
ERα binding assay and cell-model endpoint review
CNS piperazine derivative synthesis
Dihydrochloride solid-state handling
Process-scale reproducibility and stoichiometric control
Nitrogen mustard reactivity tuning
N-methyl substitution kinetics modulation
DNA crosslinking and aziridinium ion formation context

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